Cas no 916599-67-2 (2,3-dihydroxy-5-(propan-2-yl)benzoic acid)

2,3-dihydroxy-5-(propan-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2,3-dihydroxy-5-(1-methylethyl)-
- 2,3-dihydroxy-5-(propan-2-yl)benzoic acid
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- MDL: MFCD20645558
2,3-dihydroxy-5-(propan-2-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8640944-5.0g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 5.0g |
$3623.0 | 2022-12-05 | |
Enamine | BBV-39928725-1g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 1g |
$1381.0 | 2023-09-02 | |
Enamine | BBV-39928725-10g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 10g |
$4555.0 | 2023-09-02 | |
Enamine | BBV-39928725-2.5g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 2.5g |
$2860.0 | 2023-09-02 | |
Enamine | EN300-8640944-1.0g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 1.0g |
$1381.0 | 2022-12-05 | |
Enamine | EN300-8640944-2.5g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 2.5g |
$2860.0 | 2022-12-05 | |
Enamine | EN300-8640944-10.0g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 10.0g |
$4555.0 | 2022-12-05 | |
Enamine | BBV-39928725-5g |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid |
916599-67-2 | 95% | 5g |
$3623.0 | 2023-09-02 |
2,3-dihydroxy-5-(propan-2-yl)benzoic acid Related Literature
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on 2,3-dihydroxy-5-(propan-2-yl)benzoic acid
Compound CAS No. 916599-67-2: 2,3-Dihydroxy-5-(Propan-2-yl)Benzoic Acid
Introduction to 2,3-Dihydroxy-5-(Propan-2-yl)Benzoic Acid
The compound CAS No. 916599-67-2, also known as 2,3-dihydroxy-5-(propan-2-yl)benzoic acid, is a fascinating organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of benzoic acids, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and food additives. The presence of hydroxyl groups at the 2 and 3 positions on the benzene ring, along with an isopropyl group at the 5 position, imparts unique chemical and biological properties to this molecule.
Structural Insights and Synthesis
The structure of 2,3-dihydroxy-5-(propan-2-yl)benzoic acid is characterized by a benzene ring with three substituents: two hydroxyl groups (-OH) at positions 2 and 3, and an isopropyl group (-CH(CH₃)₂) at position 5. The benzoic acid functional group (-COOH) is located at position 1 of the benzene ring. This arrangement creates a molecule with both acidic (due to the carboxylic acid group) and phenolic (due to the hydroxyl groups) characteristics.
The synthesis of this compound can be achieved through various methods, including but not limited to:
- Coupling reactions: Utilizing Suzuki-Miyaura coupling or other cross-coupling reactions to introduce substituents onto the benzene ring.
- Oxidative cleavage: Employing oxidizing agents to introduce hydroxyl groups onto the aromatic ring.
- Acetylation/deacetylation: Modifying the substituents on the benzene ring through acetylation followed by selective deacetylation.
Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.
Chemical Properties and Applications
The chemical properties of CAS No. 916599-67-2 are heavily influenced by its functional groups:
- Carboxylic acid group (-COOH): Contributes to acidity, enabling participation in hydrogen bonding and metal chelation.
- Hydroxyl groups (-OH): Enhance solubility in polar solvents and facilitate interactions with biological systems.
- Isopropyl group (-CH(CH₃)₂): Provides steric bulk, affecting both chemical reactivity and biological activity.
This compound has shown promise in several applications:
- Pharmaceuticals: As a potential lead compound for drug development targeting specific receptors or enzymes.
- Agriculture: As a component in pesticides or plant growth regulators due to its ability to interact with biological systems.
- Nutraceuticals: As a bioactive ingredient in functional foods or dietary supplements.
Recent studies have highlighted its potential as an antioxidant and anti-inflammatory agent, making it a candidate for further exploration in therapeutic applications.
Biological Activity and Research Findings
The biological activity of CAS No. 916599-67-2 has been a focal point of recent research efforts. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and cellular proliferation. For instance:
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